

Comparative Analysis of AM-8553 Cross-Reactivity with Other Proteins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **AM-8553**, a potent inhibitor of the MDM2-p53 protein-protein interaction. Due to the limited availability of comprehensive cross-reactivity data for **AM-8553**, this guide primarily focuses on the selectivity profile of its closely related and more clinically advanced successor, AMG 232 (also known as Navtemadlin). The development of AMG 232 originated from the optimization of **AM-8553**, suggesting a similar, albeit likely improved, selectivity profile.

Executive Summary

AM-8553 and its successor, AMG 232, are highly potent and selective inhibitors of the MDM2-p53 interaction. The primary on-target effect of these molecules is the disruption of the MDM2-p53 complex, leading to the stabilization and activation of p53 and subsequent tumor cell cycle arrest and apoptosis. Extensive preclinical studies for AMG 232 have demonstrated a favorable selectivity profile with minimal off-target activity against a broad range of other proteins, including kinases and the closely related MDM2 homolog, MDMX.

On-Target and Off-Target Binding Profile of AMG 232

The selectivity of AMG 232 has been evaluated against various protein targets. The following tables summarize the key findings from preclinical studies.

Table 1: On-Target Activity of AM-8553 and AMG 232 against MDM2



Compound	Target	Assay Type	Affinity (KD)	IC50	Reference
AM-8553	MDM2	Surface Plasmon Resonance	0.4 nM	-	[1]
AMG 232	MDM2	Surface Plasmon Resonance	0.045 nM	-	[2]
AMG 232	MDM2-p53 Interaction	HTRF-based assay	-	0.6 nM	[2]

Table 2: Cross-Reactivity Profile of AMG 232 against Other Proteins

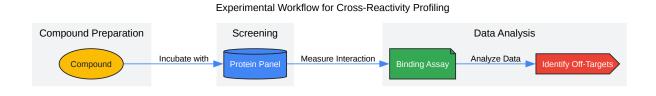
Protein Target/Family	Assay Type	Concentration Tested	Result	Reference
MDMX	Biochemical Inhibition Assay	Up to 10 μM	No inhibition	[2]
Kinase Panel (392 non- mutated kinases)	ScanMax Kinase Profiling Assay	10 μΜ	1 hit: Protein Kinase D2 (PRKD2) with 69% inhibition	[2]
Cytochrome P450 Isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4)	Inhibition Assay	>30 μM	Not a potent inhibitor	[2]
Cytochrome P450 Isoform (CYP2C8)	Inhibition Assay	8.5 μM (IC50)	Weak competitive inhibitor	[2]

Signaling Pathway and Experimental Workflow



The following diagrams illustrate the intended signaling pathway of **AM-8553**/AMG 232 and a general workflow for assessing protein cross-reactivity.

Signaling Pathway of AM-8553/AMG 232 AM-8553 / AMG 232 Inhibits Activates Cell Cycle Arrest & Apoptosis p53 Degradation



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References

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